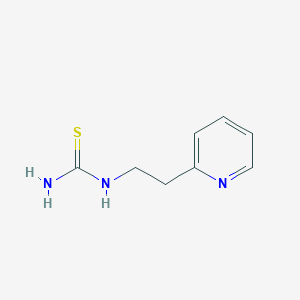

1-(2-(Pyridin-2-yl)ethyl)thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-(Pyridin-2-yl)ethyl)thiourea” is a compound that has a molecular weight of 153.2 and a molecular formula of C6H7N3S . It is characterized by a six-membered ring intramolecular N-H⋯N hydrogen bond between the primary amino group on the thiourea moiety and the pyridine nitrogen atom .

Molecular Structure Analysis

The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)thiourea” is characterized by two essentially planar molecules in the asymmetric unit, which are held together by two N - H⋯S hydrogen bonds . An intra-molecular N - H⋯N hydrogen bond stabilizes the synperiplanar conformations between the pyridine N atom and the thio-carbonyl C atom, as well as between the pivot C atom of the pyridine ring and the NH2 group .

科学的研究の応用

Synthesis of Heterocyclic Derivatives

The compound can be used in the synthesis of various heterocyclic derivatives. For instance, it can be linked with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties to create novel heterocyclic derivatives .

Biological Activities

These heterocyclic derivatives have shown significant biological activities. They have been tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .

Antiviral Activity

Some of these derivatives have also been tested for antiviral activity against HIV-1 .

Synthesis of Pyrimidine-2-thiol Derivatives

“1-(2-(Pyridin-2-yl)ethyl)thiourea” can be used in the synthesis of pyrimidine-2-thiol derivatives, which have shown potent anti-inflammatory activities both in vitro and in vivo .

Antioxidant Activities

These pyrimidine-2-thiol derivatives also exhibited promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .

Synthesis of 3-bromoimidazopyridines

The compound can be used in the synthesis of 3-bromoimidazopyridines, which can be further transferred to other skeletons .

Fungicidal Activity

The compound can be used in the design and synthesis of pyrimidinamine derivatives, which have shown fungicidal activity .

Structure-Activity Relationship Studies

The compound can be used in structure-activity relationship studies. By examining the effect of the pyridine groups containing different substituents, the substituent groups on the pyrimidine group, and the linker between the pyrimidine and pyridine group, a clear relationship between chemical structure and biological activity can be established .

作用機序

Target of Action

Compounds with a thiourea skeleton have been known to interact with various receptors and enzymes in biological systems .

Mode of Action

Molecules containing a thiazole ring, which is structurally similar to thiourea, can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

It’s known that compounds with a thiourea skeleton can unpredictably alter physiological systems, potentially activating or stopping various biochemical pathways .

Result of Action

It’s known that compounds with a thiourea skeleton can induce ethylene response in arabidopsis , suggesting potential plant growth regulation properties.

特性

IUPAC Name |

2-pyridin-2-ylethylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLXTZMRWVQZJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630952 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Pyridin-2-yl)ethyl]thiourea | |

CAS RN |

180403-26-3 |

Source

|

| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B64149.png)

![Tert-butyl N-[(4-cyanophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B64165.png)

![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)

![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B64171.png)

![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)